molecular formula C19H17N3OS B4399923 N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-phenylacetamide

N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-phenylacetamide

Cat. No. B4399923
M. Wt: 335.4 g/mol
InChI Key: COORAYSVJUNOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-phenylacetamide, also known as MQCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQCA is a heterocyclic compound that belongs to the family of quinoline derivatives.

Mechanism of Action

The mechanism of action of N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-phenylacetamide is not fully understood. However, it has been suggested that this compound may exert its antitumor activity through the inhibition of DNA topoisomerase II. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have antimicrobial activity against several bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is its potential as a therapeutic agent. This compound has been shown to have antitumor, antiviral, and antimicrobial activities. Furthermore, this compound has been shown to have potential as an anti-inflammatory agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-phenylacetamide. One direction is the development of more efficient synthesis methods for this compound. Another direction is the study of the mechanism of action of this compound, which may lead to the development of more effective therapeutic agents. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound may provide insights into its potential clinical applications. Finally, the development of novel formulations of this compound may improve its solubility and bioavailability, which may increase its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit antitumor, antiviral, and antimicrobial activities. Furthermore, this compound has been shown to have potential as an anti-inflammatory agent. Despite its potential as a therapeutic agent, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods and novel formulations.

Scientific Research Applications

N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been shown to have potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(2-methylquinolin-8-yl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-13-10-11-15-8-5-9-16(18(15)20-13)21-19(24)22-17(23)12-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COORAYSVJUNOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=S)NC(=O)CC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.